molecular formula C42H29NO7 B10795963 5,6-bis(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione

5,6-bis(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione

Cat. No.: B10795963
M. Wt: 659.7 g/mol
InChI Key: LBHMIHHQIMMEAI-UHFFFAOYSA-N
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Description

MMV007228 is a compound identified by the Medicines for Malaria Venture (MMV) for its potential antimalarial activity.

Preparation Methods

The synthetic routes and reaction conditions for MMV007228 involve standard organic synthesis techniques. The specific details of the synthesis are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve multi-step organic reactions, including condensation, cyclization, and functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

MMV007228 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific functional groups present in MMV007228 and the conditions used .

Scientific Research Applications

MMV007228 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of MMV007228 involves the inhibition of metalloaminopeptidases from Plasmodium falciparum, specifically PfA-M1 and PfA-M17. These enzymes play crucial roles in the parasite’s life cycle by breaking down host proteins to provide amino acids for growth and development. MMV007228 acts as a competitive inhibitor, binding to the active site of these enzymes and preventing their normal function. This inhibition disrupts the parasite’s ability to obtain essential nutrients, ultimately leading to its death .

Comparison with Similar Compounds

MMV007228 can be compared with other antimalarial compounds, such as:

    Artemisinin: A well-known antimalarial drug that acts by generating reactive oxygen species within the parasite.

    Chloroquine: Another antimalarial drug that interferes with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion.

    Pyrimethamine: A drug that inhibits dihydrofolate reductase, an enzyme involved in folate synthesis in the parasite.

Compared to these compounds, MMV007228 is unique in its specific inhibition of metalloaminopeptidases, offering a novel mechanism of action that could be valuable in overcoming resistance to existing antimalarial drugs .

Properties

Molecular Formula

C42H29NO7

Molecular Weight

659.7 g/mol

IUPAC Name

8,9-bis(1,3-benzodioxol-5-yl)-4-(3-methylphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

InChI

InChI=1S/C42H29NO7/c1-24-9-8-14-29(19-24)43-38(44)36-37(39(43)45)42(28-12-6-3-7-13-28)35(26-16-18-31-33(21-26)50-23-48-31)34(25-15-17-30-32(20-25)49-22-47-30)41(36,40(42)46)27-10-4-2-5-11-27/h2-21,36-37H,22-23H2,1H3

InChI Key

LBHMIHHQIMMEAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4=O)C5=CC=CC=C5)C6=CC7=C(C=C6)OCO7)C8=CC9=C(C=C8)OCO9)C1=CC=CC=C1

Origin of Product

United States

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